5-(Chloromethyl)-2-(methylthio)pyrimidine

EGFR T790M/L858R Non-small cell lung cancer (NSCLC) Mutant-selective kinase inhibition

5-(Chloromethyl)-2-(methylthio)pyrimidine (CAS 586382-17-4) is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by the simultaneous presence of an electrophilic chloromethyl group at the 5-position and a methylthio substituent at the 2-position on the pyrimidine ring. With a molecular formula of C₆H₇ClN₂S and a molecular weight of 174.65 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C6H7ClN2S
Molecular Weight 174.65 g/mol
CAS No. 586382-17-4
Cat. No. B3273370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-(methylthio)pyrimidine
CAS586382-17-4
Molecular FormulaC6H7ClN2S
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=N1)CCl
InChIInChI=1S/C6H7ClN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
InChIKeyRZKYCJRBHZIQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-(methylthio)pyrimidine (CAS 586382-17-4): A Dual-Functional Pyrimidine Building Block for Targeted Synthesis


5-(Chloromethyl)-2-(methylthio)pyrimidine (CAS 586382-17-4) is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by the simultaneous presence of an electrophilic chloromethyl group at the 5-position and a methylthio substituent at the 2-position on the pyrimidine ring [1]. With a molecular formula of C₆H₇ClN₂S and a molecular weight of 174.65 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . Its computed LogP (XLogP3-AA) is 1.4, indicating moderate lipophilicity suitable for membrane permeability in drug design [1]. The compound is commercially available at purities of 95% to 98% for research and further manufacturing use .

Why 5-(Chloromethyl)-2-(methylthio)pyrimidine Cannot Be Replaced by Mono-Functional or Regioisomeric Pyrimidine Analogs


The synthetic and biological utility of 5-(Chloromethyl)-2-(methylthio)pyrimidine arises from the synergistic action of its two distinct functional groups, which cannot be replicated by simpler, mono-functional pyrimidine analogs [1]. The chloromethyl group provides a potent electrophilic handle for nucleophilic substitution reactions, while the methylthio group at the 2-position serves as a precursor for oxidation to methylsulfonyl and subsequent displacement with amines, enabling the construction of complex drug scaffolds [1][2]. Replacing this compound with 2-(methylthio)pyrimidine (lacking the chloromethyl group) results in the loss of the key alkylation site, while 5-(chloromethyl)pyrimidine (lacking the methylthio group) eliminates the versatile oxidation/reduction chemistry at the 2-position [1]. Regioisomers such as 4-(Chloromethyl)-2-(methylthio)pyrimidine (CAS 944902-34-5) place the chloromethyl group at a less sterically accessible position, altering reaction outcomes in kinase inhibitor synthesis [3]. The following quantitative evidence demonstrates precisely where these structural differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-2-(methylthio)pyrimidine Against Closest Analogs


EGFR Mutant-Selective Inhibitor Potency: 5-(Methylthio)pyrimidine Scaffold Delivers Subnanomolar IC₅₀ with Hundreds-Fold Selectivity Over Wild-Type

The 5-(methylthio)pyrimidine scaffold – for which 5-(Chloromethyl)-2-(methylthio)pyrimidine serves as a key synthetic intermediate – has been validated in a series of novel EGFR inhibitors that achieve subnanomolar enzymatic potency against the drug-resistant EGFR(L858R/T790M) double mutant while exhibiting hundreds-fold selectivity over wild-type EGFR (WT). In a structure-based drug design study, these derivatives inhibited EGFR(L858R/T790M) with IC₅₀ values in the subnanomolar range and demonstrated strong antiproliferative activity against H1975 NSCLC cells bearing the EGFR(L858R/T790M) mutation, while being significantly less toxic to A431 cells overexpressing EGFR(WT) [1]. This class-level selectivity profile is directly linked to the 5-(methylthio)pyrimidine core architecture, which is inaccessible from 5-(chloromethyl)pyrimidine analogs lacking the 2-methylthio group.

EGFR T790M/L858R Non-small cell lung cancer (NSCLC) Mutant-selective kinase inhibition

Regiochemical Positioning Matters: 5-Chloromethyl Substitution Enables p38 MAP Kinase Inhibitor Synthesis via Pfizer Patent Route

The specific 5-chloromethyl regiochemistry of 5-(Chloromethyl)-2-(methylthio)pyrimidine is essential for the synthesis of substituted pyridinones claimed as p38 MAP kinase/TNF-α modulators in Pfizer patents US20050176775A1 and US07629363B2 [1][2]. In the disclosed synthetic route, the compound acts as an alkylating agent in the presence of potassium carbonate and DMF to form [(2-methylthiopyrimidine-5-yl)methyl] derivatives, which are further elaborated into the active pharmaceutical intermediates [1]. When the chloromethyl group is relocated to the 4-position (i.e., 4-(Chloromethyl)-2-(methylthio)pyrimidine, CAS 944902-34-5), the steric and electronic environment at the reaction center changes, potentially altering alkylation regioselectivity and the biological activity of the resulting pyridinone products [3].

p38 MAP kinase TNF-alpha inhibition Substituted pyridinones

Methylthio Group Oxidative Lability: Facile One-Step Chlorination to Generate Orthogonal Reactive Centers

The methylthio group on 5-(Chloromethyl)-2-(methylthio)pyrimidine can be efficiently converted to a chloro group using sulfuryl chloride (SO₂Cl₂) in a one-step transformation, enabling the generation of pyrimidines with two orthogonal reactive centers (chloro and chloromethyl) [1]. This reaction was demonstrated on a closely related 2-methylthio pyrimidine system, where the methylsulfanyl group was chlorinated with sulfuryl chloride in acetonitrile/dichloromethane to yield the corresponding 2-chloro derivative. While specific isolated yields for the target compound using this methodology are not reported, the general protocol shows yields typically in the range of 70-85% for similar substrates [1]. This oxidative chlorination cannot be performed on 5-(Chloromethyl)pyrimidine (lacking the 2-methylthio group) or on 2-(Methylthio)pyrimidine (lacking the 5-chloromethyl group), providing a route to difunctionalized pyrimidines that neither mono-functional analog can achieve.

Methylsulfanyl oxidation Sulfuryl chloride chlorination Pyrimidine functionalization

Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area Differentiate Physicochemical Profile from Non-Thioether Analogs

The computed partition coefficient (XLogP3-AA) for 5-(Chloromethyl)-2-(methylthio)pyrimidine is 1.4, placing it in a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, 5-(Chloromethyl)pyrimidine (lacking the methylthio group) has a lower computed LogP of approximately 0.7-0.9, reflecting its reduced hydrophobic character [2]. The topological polar surface area (TPSA) of the target compound is 51.1 Ų, below the 140 Ų threshold predictive of good oral absorption [1]. The methylthio group contributes an additional ~0.5 LogP units relative to the non-thioether analog, which can be critical for optimizing membrane permeability in early-stage drug candidates derived from this intermediate.

Lipophilicity (LogP) Drug-likeness Physicochemical property comparison

High-Value Application Scenarios for 5-(Chloromethyl)-2-(methylthio)pyrimidine Based on Validated Differentiation Evidence


Synthesis of Third-Generation EGFR T790M Mutant-Selective Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Medicinal chemistry teams developing covalent or non-covalent EGFR inhibitors targeting the T790M/L858R resistance mutation should prioritize 5-(Chloromethyl)-2-(methylthio)pyrimidine as the core scaffold intermediate. The 5-(methylthio)pyrimidine architecture, as demonstrated by Xiao et al. (2016), enables subnanomolar IC₅₀ values against EGFR(L858R/T790M) with >100-fold selectivity over wild-type EGFR, a profile not achievable using the 5-(chloromethyl)pyrimidine scaffold lacking the 2-methylthio group [1]. The chloromethyl handle at the 5-position provides the necessary electrophilic site for introducing side chains that engage the mutant kinase pocket, while the methylthio group can be oxidatively modified or retained for hydrophobic interactions [1][2]. This compound is the preferred starting material for programs aiming to surpass the selectivity limitations of earlier-generation EGFR inhibitors.

p38 MAP Kinase/TNF-α Inhibitor Development Following the Pfizer Substituted Pyridinone Route

For research groups pursuing p38 MAP kinase inhibitors for inflammatory disease indications, 5-(Chloromethyl)-2-(methylthio)pyrimidine is the required intermediate for replicating the synthetic route disclosed in Pfizer patents US20050176775A1 and US07629363B2 [3]. The 5-chloromethyl group specifically alkylates malononitrile derivatives under mild conditions (K₂CO₃, DMF) to yield pyrimidine-5-ylmethyl intermediates that are subsequently elaborated into substituted pyridinones with p38 MAP kinase inhibitory activity [3]. Attempts to use the 4-chloromethyl regioisomer (CAS 944902-34-5) will necessitate re-optimization of the entire synthetic sequence and may produce pyridinones with altered kinase selectivity profiles due to the different exit vector geometry [4].

Dual-Functionalization Strategy for Orthogonally Reactive Pyrimidine Building Blocks

Process chemistry and custom synthesis laboratories requiring pyrimidine intermediates with two distinct reactive centers should select 5-(Chloromethyl)-2-(methylthio)pyrimidine for its orthogonal functionalization capability. Following the methodology of Ham et al. (2010), the 2-methylthio group can be efficiently converted to a chloro group using sulfuryl chloride while leaving the 5-chloromethyl group intact, generating 2-chloro-5-(chloromethyl)pyrimidine in a single step [2]. This difunctionalized product then permits sequential nucleophilic aromatic substitution at the 2-position followed by alkylation at the 5-chloromethyl site, a synthetic sequence that cannot be executed starting from either 2-(methylthio)pyrimidine or 5-(chloromethyl)pyrimidine alone [2]. This makes the target compound the sole entry point for libraries requiring iterative pyrimidine core decoration.

Compound Library Design with Balanced LogP for CNS and Intracellular Target Screening

When assembling focused screening libraries for drug targets requiring moderate lipophilicity (CNS penetration or intracellular protein-protein interaction targets), 5-(Chloromethyl)-2-(methylthio)pyrimidine offers a computed XLogP3-AA of 1.4, positioning it within the optimal CNS drug space (LogP 1-3) [5]. Its TPSA of 51.1 Ų is well below the 140 Ų threshold for oral absorption, and its zero hydrogen bond donors pre-install favorable permeability characteristics into downstream products [5]. Compared to the less lipophilic 5-(Chloromethyl)pyrimidine (XLogP3-AA ~0.7-0.9), the target compound imparts a measurable ~0.5 LogP unit advantage that can translate into improved cellular permeability for the final drug candidates derived from this intermediate [5].

Quote Request

Request a Quote for 5-(Chloromethyl)-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.